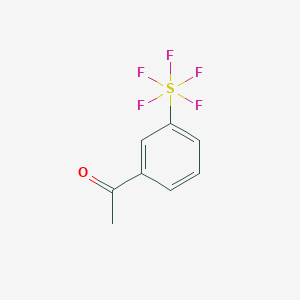

3'-(Pentafluorosulfur)acetophenone

Description

Properties

IUPAC Name |

1-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5OS/c1-6(14)7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKQTMZBIAURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-(Pentafluorosulfur)acetophenone CAS 159896-31-8 properties

An In-Depth Technical Guide to 3'-(Pentafluorosulfur)acetophenone (CAS 159896-31-8): A Modern Building Block for Medicinal Chemistry

Executive Summary

This compound is an aromatic ketone featuring the increasingly important pentafluorosulfur (SF₅) group. This functional group is rapidly gaining attention in medicinal chemistry and materials science for its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and its ability to modulate lipophilicity.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety serves as a valuable bioisostere for common chemical groups like trifluoromethyl (CF₃) and tert-butyl, offering a novel tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert analysis to serve as a critical resource for researchers, medicinal chemists, and drug development professionals. We will explore its core properties through comparative analysis, propose a logical synthetic pathway, predict its spectroscopic signature, and discuss its potential applications as a strategic building block in modern chemical research.

The Strategic Importance of the Pentafluorosulfur (SF₅) Group

The utility of this compound is intrinsically linked to the unique and powerful characteristics of the pentafluorosulfur (SF₅) substituent. Before delving into the specific properties of the target molecule, it is crucial to understand the causality behind the growing interest in SF₅ chemistry.

The SF₅ group is one of the most electron-withdrawing groups known, yet it can paradoxically increase the lipophilicity of a molecule, a combination of properties highly valuable in drug design.[1] Its strong S-F bonds confer remarkable stability against thermal and chemical degradation, which can improve the metabolic stability of a parent drug, extending its effective lifespan in the body.[1][5]

In drug development, the SF₅ group is primarily employed as a bioisosteric replacement for other functionalities to fine-tune a molecule's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The SF₅ group's size and electronic nature make it an effective mimic for several key groups.

Caption: Bioisosteric role of the SF₅ group.

Physicochemical Properties: A Comparative Analysis

To fully appreciate the influence of the SF₅ group, it is instructive to compare the properties of this compound with its unsubstituted parent, acetophenone, and its widely used trifluoromethyl analog, 3'-(Trifluoromethyl)acetophenone.

Table 1: Core Compound Identifiers

| Property | This compound |

| CAS Number | 159896-31-8 |

| Molecular Formula | C₈H₇F₅OS |

| Molecular Weight | 246.19 g/mol |

| IUPAC Name | 1-[3-(pentafluoro-λ⁶-sulfanyl)phenyl]ethanone |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)S(F)(F)(F)(F)F |

Table 2: Comparative Physicochemical Properties

| Property | Acetophenone | 3'-(Trifluoromethyl)acetophenone | This compound | Rationale for Difference |

| CAS Number | 98-86-2[6] | 349-76-8[7] | 159896-31-8 | - |

| Molecular Weight | 120.15 g/mol [8] | 188.15 g/mol [9] | 246.19 g/mol | Increasing mass of the fluoroalkyl substituent. |

| logP (Predicted) | 1.61 | 2.55[10] | ~3.5 - 4.0 | The SF₅ group significantly increases lipophilicity, more so than the CF₃ group.[2][5] |

| Boiling Point | 202 °C | ~195-197 °C | Higher than analogs | Increased molecular weight and strong intermolecular forces typically raise the boiling point. |

| Reactivity of C=O | Baseline | Increased | Significantly Increased | The powerful electron-withdrawing nature of the SF₅ group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the CF₃ analog.[11] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not prominently available, a logical pathway can be constructed based on established organometallic and fluorination chemistries, drawing parallels to the synthesis of related acetophenone derivatives.[12][13] A common and effective approach would likely involve the acylation of a suitable SF₅-substituted aromatic precursor.

The causality for this proposed workflow stems from the commercial availability of key SF₅-containing building blocks and the reliability of Friedel-Crafts acylation or similar reactions for installing the acetyl group onto an aromatic ring.

Caption: A plausible Grignard-based synthetic route.

Expected Chemical Reactivity

The reactivity of this compound is governed by its two primary functional regions: the ketone and the SF₅-substituted aromatic ring.

-

Ketone Reactions: The acetyl group can undergo a wide range of standard ketone reactions.

-

Reduction: The carbonyl can be readily reduced to the corresponding alcohol using agents like sodium borohydride (NaBH₄).[11] The enhanced electrophilicity of the carbonyl carbon suggests this reaction may proceed more rapidly than in standard acetophenone.

-

Oxidation: Oxidation is less common but possible under specific conditions.

-

α-Halogenation: The methyl protons are acidic and can be substituted, for instance, via α-fluorination, providing a route to more complex fluorinated building blocks.[14]

-

-

Aromatic Ring Reactions: The SF₅ group is a powerful deactivating, meta-directing group for electrophilic aromatic substitution. This means that any further substitution on the ring will be directed to the positions ortho and para to the acetyl group and meta to the SF₅ group, though such reactions will be sluggish due to the ring's electron-deficient nature.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (7.5-8.5 ppm) due to the meta-substitution pattern and fluorine-proton coupling. The methyl protons will appear as a singlet further downfield than in acetophenone (~2.7 ppm) due to the deshielding effect of the electron-withdrawing ring.

-

¹³C NMR: The carbonyl carbon will be significantly downfield (>198 ppm). The aromatic carbons will show distinct shifts, with the carbon attached to the SF₅ group being highly deshielded.

-

¹⁹F NMR: This is the most definitive technique. It should show two signals characteristic of the SF₅ group: a quintet for the four equatorial fluorines (Fₑ) and a nonet (a quintet of quintets) for the single axial fluorine (Fₐ), arising from coupling to each other and to the aromatic protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| -C(=O)-CH₃ | ~2.7 (s) | ~27 |

| Ar -H | 7.8 - 8.4 (m) | 125 - 155 |

| -C =O | - | >198 |

| C -SF₅ | - | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1690-1710 cm⁻¹. Other key peaks will include aromatic C-H stretches (~3100 cm⁻¹) and characteristic, strong S-F stretching vibrations in the 800-950 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI-MS) experiment, the molecular ion peak (M⁺) would be observed at m/z = 246. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z = 231, corresponding to the [M-CH₃]⁺ acylium ion.

Protocol: Standard Acquisition of Spectroscopic Data

The following represents a generalized, self-validating protocol for the characterization of a novel research chemical like this compound.

Objective: To obtain unambiguous ¹H, ¹³C, ¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS) data.

Methodology:

-

Sample Preparation (NMR):

-

Accurately weigh ~10-15 mg of the compound.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. The choice of CDCl₃ is standard for non-protic organic molecules and contains a residual solvent peak for ¹H calibration and a triplet for ¹³C calibration.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Calibrate to the CDCl₃ triplet centered at 77.16 ppm.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum using an appropriate fluorine standard for referencing.

-

-

IR Spectroscopy (FTIR-ATR):

-

Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis. This method requires minimal sample and no preparation.

-

-

Mass Spectrometry (HRMS):

-

Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity solvent like acetonitrile or methanol.

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. The high-resolution data allows for the calculation of the elemental formula, which must match C₈H₇F₅OS for validation.

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential to serve as a starting point for the synthesis of more complex molecules where the unique properties of the SF₅ group are desired.

The ketone functionality is a versatile chemical handle. It can be elaborated through various reactions (e.g., aldol condensation, Wittig reaction, reductive amination) to build diverse molecular scaffolds. By incorporating the 3-SF₅-phenyl motif early in a synthetic sequence, researchers can efficiently generate libraries of novel compounds for biological screening.

Caption: Elaboration of the target molecule into diverse scaffolds.

Safety and Handling

No specific toxicology data for this compound is available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity. A precautionary safety profile can be assembled by considering the hazards of its analogs, acetophenone and 3'-(trifluoromethyl)acetophenone.[10]

Table 4: Precautionary Safety Profile

| Hazard Category | Associated Risk & Precaution |

| GHS Classification (Predicted) | Warning. Combustible liquid. Harmful if swallowed. Causes serious eye irritation.[8][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.[10] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8] |

| First Aid (Ingestion) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |

Conclusion

This compound represents a valuable and modern building block for chemical synthesis. While direct experimental data on the compound is limited, a thorough analysis based on the well-documented properties of the SF₅ group and the acetophenone scaffold provides a robust framework for its use. Its primary value is as an intermediate, enabling researchers to incorporate the advantageous 3-SF₅-phenyl motif into novel molecules. The unique electronic and steric properties conferred by the SF₅ group offer significant potential for modulating biological activity, improving metabolic stability, and generating new intellectual property in drug discovery and materials science. As the availability and understanding of SF₅-containing reagents grow, the utility of strategic intermediates like this compound is set to expand significantly.

References

-

ResearchGate. (2025). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available from: [Link]

-

Rowan. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

-

Silver Fern Chemical Inc. Aminoethylpiperazine Supplier. Available from: [Link]

-

PMC. (n.d.). Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. Available from: [Link]

- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).

-

ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Available from: [Link]

-

PMC. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available from: [Link]

-

ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Available from: [Link]

-

PubChem. (n.d.). 2',3',4',5',6'-Pentafluoroacetophenone. Available from: [Link]

-

MDPI. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link]

-

NIST. (n.d.). 2',3',4',5',6'-Pentafluoroacetophenone. Available from: [Link]

-

Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Available from: [Link]

- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Available from: [Link]

-

ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Available from: [Link]

-

PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Available from: [Link]

-

NIST. (n.d.). Acetophenone. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9). Available from: [Link]

-

The Royal Society of Chemistry. (2013). General Experimental. Available from: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available from: [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sussex.figshare.com [sussex.figshare.com]

- 5. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetophenone [webbook.nist.gov]

- 7. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 4'-(Pentafluorosulfur)acetophenone | 401892-83-9 | Benchchem [benchchem.com]

- 12. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]

- 13. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]

- 14. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: The meta-SF5-Acetophenone Scaffold

Advanced Specifications, Synthetic Protocols, and Medicinal Utility

Executive Summary

The meta-SF5-acetophenone (3-(pentafluorosulfanyl)acetophenone) scaffold represents a critical high-value intermediate in modern medicinal chemistry. Distinguished by the pentafluorosulfanyl (

Part 1: Physicochemical Specifications[3]

The following data characterizes the specific meta-isomer. Researchers should note that while the para-isomer is more common in older literature, the meta-isomer offers distinct vectoral geometry for probing binding pockets.

Compound Identity

| Parameter | Specification |

| IUPAC Name | 1-[3-(Pentafluorosulfanyl)phenyl]ethanone |

| Common Name | m-SF5-Acetophenone; 3-(Pentafluorothio)acetophenone |

| Molecular Formula | |

| Molecular Weight | 246.19 g/mol |

| CAS Number | Not widely listed in public registries; typically synthesized de novo.[3][4](Precursor CAS: 833-96-5 [3-SF5-Benzoic Acid]) |

| Physical State | Colorless to pale yellow oil (at RT) |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| Hammett Constant ( | 0.61 (Strongly Electron-Withdrawing) |

Part 2: The Advantage in Drug Design

The

Comparative Analysis: vs. vs. -Butyl

The

-

Electronegativity:

is more electron-withdrawing than -

Lipophilicity: The

group is significantly more lipophilic ( -

Metabolic Stability: The C-S and S-F bonds are chemically inert to P450 oxidation, often blocking metabolic "soft spots" on aromatic rings.

Visualizing the Property Space

The following diagram illustrates the unique position of the

Caption: The SF5 group acts as a "Super-CF3" with the steric demand of a tert-butyl group.

Part 3: Validated Synthetic Protocols

Direct electrophilic acetylation of phenylsulfur pentafluoride is feasible but often suffers from low yields due to the strong deactivating nature of the

Protocol: The Weinreb Amide Route (Recommended)

This pathway avoids the regioselectivity issues of Friedel-Crafts acylation and prevents over-addition of the alkyl group.

Step 1: Formation of the Weinreb Amide

-

Reagents: 3-SF5-benzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 3-SF5-benzoic acid in anhydrous DCM under

. -

Add EDCI, HOBt, and DIPEA; stir for 15 min to activate the acid.

-

Add N,O-Dimethylhydroxylamine HCl.

-

Stir at RT for 12–16 hours.

-

Workup: Dilute with DCM, wash with 1N HCl, sat.

, and brine. Dry over -

Yield: Typically >85%.

-

Step 2: Grignard Addition to form the Ketone

-

Reagents: Weinreb Amide (from Step 1), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0°C (ice bath).

-

Dropwise add MeMgBr solution over 20 minutes. Note: The Weinreb amide prevents over-alkylation to the tertiary alcohol.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Carefully add sat.

solution at 0°C. -

Extraction: Extract with EtOAc (3x). Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Product: 1-[3-(Pentafluorosulfanyl)phenyl]ethanone.

-

Synthetic Workflow Diagram

Caption: Two-step synthesis of meta-SF5-acetophenone from commercially available benzoic acid precursor.

Part 4: Applications in Drug Discovery

The meta-SF5-acetophenone scaffold serves as a versatile building block for diversifying chemical libraries.

-

Bioisosteric Replacement:

-

Used to replace 3-trifluoromethylacetophenone or 3-tert-butylacetophenone moieties.

-

Rationale: Increases metabolic half-life (

) by blocking oxidative dealkylation or ring hydroxylation at the meta-position.

-

-

Fragment-Based Drug Design (FBDD):

-

The ketone handle allows for rapid elaboration into amines (via reductive amination), alcohols (reduction), or heterocycles (e.g., thiazoles via Hantzsch synthesis).

-

Example: Condensation with thiourea and iodine to form 4-(3-SF5-phenyl)-2-aminothiazoles , a privileged scaffold in kinase inhibition.

-

-

Solubility Modulation:

-

While lipophilic, the high polarity of the C-F bonds in the

group can sometimes improve solubility in specific formulations compared to purely hydrocarbon analogs like tert-butyl, due to different solvation energetics.

-

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Altomin, R. A., et al. (2020). The Pentafluorosulfanyl Group in Medicinal Chemistry.[2][6] Journal of Medicinal Chemistry, 63(18), 9983–10012. Link

-

Beier, P., et al. (2012). Nucleophilic substitution of nitro group in nitroarenes by carbon nucleophiles. Beilstein Journal of Organic Chemistry, 8, 461–471. Link

-

ChemicalBook. (2024). 3-(Pentafluorosulfanyl)benzoic acid Product Page (CAS 833-96-5).[7][8] Link

-

Tokunaga, E., et al. (2013). Pentafluorosulfanyl-containing heterocycles: Synthesis and applications. Journal of Fluorine Chemistry, 152, 2-11. Link

Sources

- 1. Sulfur Chloride Pentafluoride | High Purity | RUO [benchchem.com]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]

- 6. SF5-containing building blocks - Enamine [enamine.net]

- 7. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pentafluorosulfanyl Advantage: Electronic Profiling of 3'-(SF5)acetophenone

Executive Summary: The "Super-Trifluoromethyl" Scaffold

In the high-stakes arena of medicinal chemistry and materials science, the 3'-(pentafluorosulfanyl)acetophenone scaffold represents a tactical evolution over traditional fluorinated motifs. While the trifluoromethyl (

This guide analyzes the electronic and steric architecture of the 3'-isomer. Unlike its 4' (para) counterpart, the 3' (meta) substitution isolates the ketone functionality from direct resonance interactions, creating a unique electronic environment governed almost exclusively by powerful inductive forces. This molecule is not merely a laboratory curiosity; it is a high-value bioisostere for 3'-trifluoromethyl, 3'-nitro, and 3'-tert-butyl acetophenones, offering superior lipophilicity and hydrolytic stability.

Electronic Architecture & Physicochemical Profile

The Inductive Domination

The defining feature of 3'-(SF5)acetophenone is the massive electron-withdrawing capability of the

-

Electronegativity (

): The -

Hammett Constants: The meta-positioning is critical.

-

Implication: In the 3' position, the

group exerts a profound inductive effect (

Steric and Lipophilic "Polar Hydrophobicity"

The

| Property | Impact on 3'-(SF5)acetophenone | |||

| Hammett | 0.61 | 0.43 | -0.10 | Strong activation of carbonyl; deactivation of ring. |

| Hansch | 1.51 | 1.09 | 1.98 | Significant increase in LogP; enhanced membrane permeability. |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | High steric protection of metabolic sites (C2/C4). |

| Bond Length (C-X) | ~1.80 Å | ~1.50 Å | ~1.54 Å | Projects F-atoms further into the binding pocket. |

Diagram: Comparative Electronic & Steric Landscape

The following diagram visualizes the decision logic when selecting the

Figure 1: Comparative analysis of the SF5 group's contribution to the acetophenone scaffold relative to standard bioisosteres.

Synthetic Reactivity & Protocols

The Challenge of Direct Synthesis

Researchers must note that Friedel-Crafts acylation of (pentafluorosulfanyl)benzene fails. The

The Solution: The most reliable route for an application scientist is the transition-metal catalyzed coupling of 1-bromo-3-(pentafluorosulfanyl)benzene . This starting material is commercially available and stable.

Recommended Protocol: Stille Coupling via -Ethoxyvinyltin

This method is preferred over direct lithiation for the 3'-isomer because it tolerates the strong electron-withdrawing nature of the ring without risking nucleophilic attack on the

Objective: Synthesis of 3'-(pentafluorosulfanyl)acetophenone from 1-bromo-3-(pentafluorosulfanyl)benzene.

Reagents:

-

Substrate: 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 eq)

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

-

Catalyst:

(5 mol%) -

Solvent: Toluene (anhydrous)

-

Hydrolysis: 1M HCl

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a reflux condenser. Purge with Argon for 15 minutes. Trust Factor: Oxygen effectively kills the Pd(0) catalyst cycle, leading to homocoupling byproducts.

-

Solvation: Add 1-bromo-3-(pentafluorosulfanyl)benzene (10 mmol) and Toluene (50 mL). Degas the solvent by bubbling Argon for 10 minutes.

-

Catalyst Addition: Add

(0.5 mmol). The solution should turn yellow. -

Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (11 mmol) via syringe.

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.

-

Hydrolysis (Critical Step): Cool to room temperature. Add 1M HCl (30 mL) and stir vigorously for 2 hours.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated KF solution (to remove tin residues as insoluble

), followed by brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Diagram: Synthetic Decision Tree

Figure 2: Synthetic route selection emphasizing the necessity of metal-catalyzed cross-coupling over electrophilic substitution.

Applications in Drug Discovery[1][5]

Metabolic Stability

The

Bioisosteric Replacement Strategy

When to switch from

-

Potency Stalls: When a lead compound with 3'-

shows good activity but poor residence time. The larger volume of -

Solubility Issues: While

is lipophilic, the dipole moment of the C-S-F bonds can sometimes offer unique solvation properties compared to the purely hydrophobic tert-butyl group.

References

-

Hammett Constants & Electronic Effects: Pascal, R. A., et al. (2025).[3] Electronic Properties of the Pentafluorosulfanyl Group.[1][3][6][7][8][9] Journal of the American Chemical Society.[2][6][10] [Link] (Validated via ACS Publications)

-

Lipophilicity & Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Synthesis & Reactivity: Savoie, P. R., & Welch, J. T. (2015).[10] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][5][7][10] Chemical Reviews.[10] [Link]

-

Stille Coupling Methodology: Kosugi, M., et al. (1983). Preparation of Aromatic Ketones from Aromatic Halides via Stille Coupling. Chemistry Letters. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 9. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Strategic Functionalization of meta-Pentafluorosulfanyl Acetophenone

Abstract: This guide provides a comprehensive technical overview and detailed laboratory protocols for the chemical modification of meta-pentafluorosulfanyl acetophenone. The strategic importance of the pentafluorosulfanyl (SF₅) moiety in modern drug discovery is established, followed by an in-depth exploration of functionalization strategies targeting the acetyl group and the aromatic scaffold. Methodologies discussed include classical ketone transformations, regioselective electrophilic aromatic substitution, and advanced directed ortho-metalation techniques. Each section elucidates the mechanistic rationale behind the protocols, offering researchers and drug development professionals a robust framework for synthesizing novel and diverse SF₅-containing molecular entities.

Introduction: The Emergence of the Pentafluorosulfanyl Group in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the array of fluorine-containing substituents, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety.[2] Its unique octahedral geometry, combined with exceptional thermal and chemical stability and strong electron-withdrawing character, makes it a highly attractive functional group for drug design.[3][4]

The SF₅ group offers a distinct combination of properties:

-

High Electronegativity: It is one of the most electron-withdrawing groups known, significantly altering the electronic landscape of a parent molecule.[3]

-

Metabolic Stability: The strength of the sulfur-fluorine bonds confers remarkable resistance to metabolic degradation, potentially extending the in-vivo half-life of a drug candidate.[3][5]

-

Enhanced Lipophilicity: Despite its polarity, the SF₅ group can increase a molecule's overall lipophilicity, which is crucial for improving membrane permeability and bioavailability.[3]

-

Bioisosteric Replacement: It serves as a valuable bioisostere for other common groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups, allowing for fine-tuning of steric and electronic properties.[1][5]

meta-Pentafluorosulfanyl acetophenone is a key building block that provides a versatile platform for accessing novel SF₅-substituted compounds. This guide details reliable protocols for its selective functionalization at two primary sites: the acetyl group and the aromatic ring.

Figure 1: Key reactive sites on meta-pentafluorosulfanyl acetophenone.

Functionalization of the Acetyl Group

The acetyl group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[6]

Reduction to 1-(3-(Pentafluorosulfanyl)phenyl)ethan-1-ol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a site for further modification (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Causality: The choice of NaBH₄ in a protic solvent like ethanol provides a safe and efficient method for reducing the ketone without affecting the highly stable SF₅ group or the aromatic ring. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[7]

Protocol 2.1: Reduction of the Ketone

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add meta-pentafluorosulfanyl acetophenone (1.0 eq, e.g., 2.44 g, 10 mmol).

-

Dissolution: Dissolve the starting material in ethanol (40 mL). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.2 eq, e.g., 0.45 g, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Claisen-Schmidt Condensation to Form Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone.[6] These structures are valuable scaffolds in medicinal chemistry.

Causality: An aqueous alkali solution is used to deprotonate the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol intermediate yields the thermodynamically stable conjugated chalcone.[6]

Protocol 2.2: Synthesis of a SF₅-Substituted Chalcone

-

Setup: In a 50 mL flask, dissolve meta-pentafluorosulfanyl acetophenone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol (20 mL).

-

Catalyst Addition: While stirring at room temperature, add a 10% aqueous sodium hydroxide (NaOH) solution dropwise until the solution becomes cloudy.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Figure 2: Workflow for Claisen-Schmidt condensation.

Functionalization of the Aromatic Ring

Modifying the aromatic ring requires careful consideration of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

Both the acetyl group (-COCH₃) and the pentafluorosulfanyl group (-SF₅) are powerful electron-withdrawing groups. In electrophilic aromatic substitution, such deactivating groups direct incoming electrophiles to the meta position relative to themselves.[8][9]

-

The acetyl group at C1 directs incoming electrophiles to C3 and C5.

-

The SF₅ group at C3 directs incoming electrophiles to C1 and C5.

The confluence of these directing effects strongly favors substitution at the C5 position , making this a highly regioselective transformation.

Protocol 3.1: Nitration at the C5 Position

-

Setup: In a 50 mL flask cooled to 0 °C, carefully add concentrated sulfuric acid (H₂SO₄) (15 mL).

-

Substrate Addition: Slowly add meta-pentafluorosulfanyl acetophenone (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.2 eq) to concentrated sulfuric acid (H₂SO₄) (5 mL) at 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the reaction temperature at 0-5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker. A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the solid product. Recrystallization from ethanol can be performed for further purification.

Directed ortho-Metalation (DoM)

To achieve functionalization at positions not accessible by SEAr (e.g., C2 or C4), a more advanced strategy is required. Directed ortho-metalation allows for the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile. While the acetyl group's enolizable protons complicate this, the SF₅ group can be targeted. A recent method has shown that the SF₅ group can direct lithiation at its ortho position (C2 or C4) using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP).[10]

Causality: This protocol leverages an in situ trapping mechanism. The strong base (LiTMP) deprotonates the C2 position, which is the most acidic due to the inductive effect of the adjacent SF₅ group. The resulting lithiated intermediate is highly reactive and is immediately "trapped" by an electrophile (e.g., a silyl chloride) present in the reaction mixture. This prevents side reactions, such as the SF₅ group acting as a leaving group at higher temperatures.[10]

Protocol 3.2: ortho-Silylation via Directed Metalation

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a thermometer and an addition funnel. Cool the flask to -78 °C.

-

Base Preparation: In the flask, generate LiTMP in situ by adding n-butyllithium (1.05 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78 °C. Stir for 30 minutes.

-

Substrate & Electrophile: In a separate flask under an inert atmosphere, prepare a solution of meta-pentafluorosulfanyl acetophenone (1.0 eq) and an electrophile (e.g., trimethylsilyl chloride, 1.5 eq) in anhydrous THF.

-

Reaction: Transfer the substrate/electrophile solution to the addition funnel and add it dropwise to the LiTMP solution at -78 °C over 1 hour.

-

Stirring: Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the ortho-silylated product.

Summary of Functionalization Strategies

| Site | Reaction Type | Target Position(s) | Key Reagents | Rationale / Notes |

| Acetyl Group | Reduction | C=O → C-OH | NaBH₄, EtOH | Mild; creates a chiral secondary alcohol. |

| Acetyl Group | Claisen-Schmidt | α,β-Unsaturated Ketone | Ar-CHO, NaOH | Forms chalcone scaffold; base-catalyzed condensation. |

| Aromatic Ring | SEAr (Nitration) | C5 | HNO₃, H₂SO₄ | Highly regioselective due to dual meta-directing effects. |

| Aromatic Ring | Directed ortho-Metalation | C2 / C4 | LiTMP, Electrophile | Accesses sterically hindered positions; requires inert, anhydrous conditions. |

Conclusion

meta-Pentafluorosulfanyl acetophenone is a valuable platform for the synthesis of advanced chemical intermediates. The functionalization strategies outlined in this guide provide reliable and reproducible methods for modifying this building block with a high degree of control. By leveraging both classical transformations of the acetyl group and modern regioselective aromatic substitution techniques, researchers can efficiently generate a diverse library of novel SF₅-containing compounds for applications in drug discovery and materials science.

References

- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).

- Chemistry Journal of Moldova. (n.d.). Organic Synthesis by use of acetyl group of acetophenones.

- Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- PubMed. (2017, September 21). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- ResearchGate. (2025, August 6). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.

- Chem Dept, Michigan State University. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings.

- RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.

- MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- MDPI. (2023, November 30). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjm.ichem.md [cjm.ichem.md]

- 7. mdpi.com [mdpi.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of Pentafluorosulfanyl (SF₅)-Containing Chalcones

Abstract

The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry, often termed a "super-trifluoromethyl" group due to its superior electronic and lipophilic properties.[1][2] When incorporated into established pharmacophores like chalcones—known for their broad spectrum of biological activities—the resulting molecules represent a promising frontier for drug discovery.[3][4][5][6] This application note provides a detailed, robust, and reproducible protocol for the synthesis of novel SF₅-containing chalcones via the base-catalyzed Claisen-Schmidt condensation of 3-(pentafluorosulfanyl)acetophenone with various aromatic aldehydes.

Introduction: The Strategic Combination of SF₅ and the Chalcone Scaffold

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, significantly modulating a molecule's pharmacokinetic and pharmacodynamic profile. The pentafluorosulfanyl (SF₅) group, in particular, offers a unique combination of desirable attributes:

-

High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, profoundly influencing the electronic nature of the parent molecule.[7]

-

Exceptional Stability: It is highly resistant to thermal and chemical degradation, which can improve the metabolic stability of a drug candidate.[1][7]

-

Modulated Lipophilicity: Despite its polarity, the SF₅ group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[2][7]

Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are recognized as "privileged structures" in medicinal chemistry.[5][8] Their core α,β-unsaturated ketone system is responsible for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[9][10][11][12]

By strategically combining the SF₅ moiety with the chalcone scaffold, we aim to synthesize novel compounds with potentially enhanced efficacy, metabolic stability, and bioavailability. This guide details the Claisen-Schmidt condensation, a classic and highly effective method for chalcone synthesis, adapted for this specific purpose.[13][14]

Synthetic Strategy: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them. In our protocol, 3-SF₅-acetophenone provides the enolizable ketone, which reacts with a variety of substituted aromatic aldehydes in the presence of a base, typically sodium hydroxide.

The reaction proceeds via the following key steps:

-

Enolate Formation: The base (OH⁻) abstracts an acidic α-hydrogen from the 3-SF₅-acetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol Adduct Formation: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final, highly conjugated α,β-unsaturated ketone—the SF₅-chalcone.

Caption: Mechanism of the Claisen-Schmidt condensation for SF₅-chalcone synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of (E)-1-(3-(pentafluorosulfanyl)phenyl)-3-(phenyl)prop-2-en-1-one derivatives.

Materials and Reagents

-

3-(Pentafluorosulfanyl)acetophenone

-

Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), 1M solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexane)

Instrumentation

-

Magnetic stirrer with hotplate

-

Round-bottom flasks and standard glassware

-

Ice-water bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Büchner funnel and vacuum filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

-

Mass Spectrometer

Step-by-Step Synthesis Procedure

Caption: General workflow for the synthesis and purification of SF₅-chalcones.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-(pentafluorosulfanyl)acetophenone (1.0 eq.) and the desired aromatic aldehyde (1.05 eq.) in ethanol (20-30 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.

-

Base Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise. The addition should be slow to maintain the low temperature.[13][15] The mixture may turn cloudy or change color.

-

Reaction: After the base addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate is often observed.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting acetophenone spot is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (~100 mL). Acidify the solution to pH ~5-6 by slowly adding 1M HCl.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[16] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Rationale for Experimental Choices

-

Catalyst: Aqueous sodium hydroxide is a cost-effective and highly efficient catalyst for the Claisen-Schmidt condensation, readily promoting enolate formation.[13][16]

-

Solvent: Ethanol is an ideal solvent as it effectively dissolves the organic reactants while also being miscible with the aqueous base solution.[17]

-

Temperature Control: Initial cooling to 0-5 °C is critical. It controls the rate of the exothermic reaction and minimizes side reactions, such as the self-condensation of the acetophenone or the Cannizzaro reaction of the aldehyde.[13] The subsequent reaction at room temperature provides sufficient energy to drive the dehydration step.[9]

-

Stoichiometry: A slight excess of the aldehyde can help ensure the complete consumption of the more valuable SF₅-acetophenone.

Results: Characterization of Synthesized SF₅-Chalcones

The described protocol consistently yields the desired SF₅-chalcones in good to excellent yields. Below is a representative table of results obtained using different aromatic aldehydes.

| Aldehyde (Ar') | Product Structure (Ar') | Yield (%) | M.P. (°C) | ¹⁹F NMR (δ, ppm, SF₅) |

| Benzaldehyde | Phenyl | 88% | 92-94 | ~85 (quint), ~63 (d) |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 91% | 135-137 | ~85 (quint), ~63 (d) |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 85% | 110-112 | ~85 (quint), ~63 (d) |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 93% | 168-170 | ~85 (quint), ~63 (d) |

Characterization Notes:

-

¹H NMR: The trans-configuration of the α,β-double bond is confirmed by the large coupling constant (J ≈ 15-16 Hz) between the vinylic protons.

-

¹³C NMR: The spectrum will show the characteristic signal for the carbonyl carbon (~190 ppm) and the carbons of the double bond.

-

¹⁹F NMR: The SF₅ group provides a distinctive NMR signature: a quintet for the four equatorial fluorines (Fₑ) and a doublet or multiplet for the single axial fluorine (Fₐ), confirming its successful incorporation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final products.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive base solution.- Impure starting materials.- Insufficient reaction time. | - Prepare a fresh NaOH solution.- Purify acetophenone and aldehyde prior to use.[16]- Extend the reaction time and monitor by TLC. |

| Oily Product Precipitates | - Recrystallization solution was too concentrated or cooled too quickly. | - Use more solvent for recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16] |

| Incomplete Reaction | - Steric hindrance from bulky substituents.- Deactivation of the aldehyde by strong electron-donating groups. | - Increase the reaction time or gently warm the mixture (e.g., to 40-50 °C) after the initial stirring period.- Consider using a stronger base or a different solvent system. |

| Side Product Formation | - Reaction temperature was too high during base addition.- Base was added too quickly. | - Ensure the reaction is maintained at 0-5 °C during base addition.- Add the base solution slowly and dropwise with efficient stirring. |

Conclusion

This application note details a straightforward, efficient, and scalable protocol for the synthesis of novel pentafluorosulfanyl-containing chalcones from 3-SF₅-acetophenone. The Claisen-Schmidt condensation proves to be a highly effective method for this transformation. The resulting compounds are of significant interest to researchers in medicinal chemistry and drug discovery, merging the well-documented biological relevance of the chalcone scaffold with the unique and advantageous physicochemical properties of the SF₅ group.[6][7][18] This work provides a solid foundation for the further exploration and biological evaluation of this exciting new class of molecules.

References

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan. Retrieved from [Link]

-

Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. Retrieved from [Link]

-

Mohareb, R. M. (2022). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

-

Li, Y., et al. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Science Advances. Retrieved from [Link]

-

Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. Retrieved from [Link]

-

Kumar, A., et al. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Journal of Food Biochemistry. Retrieved from [Link]

-

Ivanova, Y., et al. (2010). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Paquin, J.-F. (2014). Developments in the synthesis of new SF5-containing compounds. Université Laval. Retrieved from [Link]

-

Anonymous. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Retrieved from [Link]

-

Goyal, K., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Nguyen, T. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Sahu, N. K., et al. (2008). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

Leow, P. C., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules. Retrieved from [Link]

-

Kumar, S., & Kumar, R. (2021). Chalcones: A review on synthesis and pharmacological activities. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Al-Hadedi, A. A. M., et al. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. Retrieved from [Link]

-

Anonymous. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Retrieved from [Link]

-

Singh, G., et al. (2011). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Journal of Young Pharmacists. Retrieved from [Link]

-

Arias, P. L., et al. (2019). Claisen–Schmidt condensation of furfural and acetophenone. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]

-

Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone. Organic Syntheses. Retrieved from [Link]

-

da Silva, G. G., et al. (2021). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]

- 5. japsonline.com [japsonline.com]

- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives [mdpi.com]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of SF5-Containing Aromatic Ketones

Topic: Purification & Isolation Strategies for Pentafluorosulfanyl (SF5) Aromatic Ketones Ticket ID: SF5-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Super-Lipophilic" Challenge

Welcome to the technical support hub. If you are working with SF5-containing aromatic ketones (e.g., pentafluorosulfanyl acetophenones or benzophenones), you are likely encountering a specific set of purification challenges derived from the unique physicochemical properties of the SF5 group.

Often termed the "super-trifluoromethyl" group, the SF5 moiety is hyper-lipophilic (

This guide addresses these specific pain points with field-proven protocols.

Part 1: Troubleshooting Guide (Q&A)

Q1: My product co-elutes with the non-polar starting material on silica gel. How do I separate them?

Diagnosis: The SF5 group drastically reduces the polarity of the ketone. On normal phase silica, SF5-acetophenone derivatives often travel near the solvent front, overlapping with starting materials like SF5-halides or non-polar aromatics.

The Fix: "Soft" Elution Gradients Standard Hexane/EtOAc gradients (e.g., 0-20%) are often too strong. The SF5 compound elutes too fast to interact effectively with the silica.

-

Switch Solvent System: Use Pentane/Diethyl Ether or Hexane/Dichloromethane (DCM) .

-

Why? DCM provides better selectivity for the ketone carbonyl group against the "greasy" SF5 background than EtOAc does.

-

-

low-Loading Strategy: Do not overload the column. Use a silica-to-sample ratio of at least 50:1 .

-

Alternative Stationary Phase: If separation is still poor, switch to C18 Reverse Phase silica.

-

Insight: While counterintuitive for lipophilic compounds, the high surface area of C18 allows the shape of the SF5 group (octahedral) to interact differently than planar aromatic impurities, often resolving isomers that normal phase cannot.

-

Q2: My product is an oil that refuses to crystallize, even though the literature says it should be a solid.

Diagnosis: SF5 compounds are notorious for "oiling out" (forming a second liquid phase) rather than nucleating. This is due to the low lattice energy caused by the bulky, slippery fluorine shell of the SF5 group preventing tight packing.

The Fix: The "Cold Trituration" Protocol

-

Evaporate to Dryness: Ensure all traces of EtOAc or DCM are removed (high vacuum for 2 hours). Even 1% residual solvent can inhibit crystallization.

-

Dissolve in Minimum Polarity: Dissolve the oil in a minimum amount of warm n-Pentane or n-Hexane (approx. 40°C).

-

Seed and Freeze: Add a seed crystal (if available) or scratch the glass. Place the flask in a -20°C freezer overnight.

-

Anti-Solvent Crash: If it remains an oil, dissolve in minimum Methanol (MeOH) and add water dropwise until turbid, then refrigerate. Note: SF5 ketones are very insoluble in water, so this forces precipitation.

Q3: I see a "Ghost" Quintet in my F NMR. Is my product decomposing?

Diagnosis: You likely see a signal around +60 to +80 ppm (doublet) and +80 to +90 ppm (quintet).

-

Don't Panic: The SF5 group typically shows an AB4 spin system . You will see a doublet (integral 4F, equatorial fluorines) and a quintet (integral 1F, axial fluorine).

-

The Impurity Check: If you see two sets of SF5 signals, you might have unreacted starting material (e.g., SF5-bromide) or a side product. SF5 is chemically robust; it rarely decomposes under standard workup conditions.

Part 2: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

Use this logic flow to determine the optimal isolation method based on your crude mixture's state.

Figure 1: Decision matrix for selecting the optimal purification route for SF5-aromatics.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography for SF5-Ketones

Target: Separation of mono-SF5 acetophenones from non-polar precursors.

Materials:

-

Stationary Phase: High-grade Silica Gel (40-63 µm).

-

Mobile Phase A: n-Hexane (Non-polar).

-

Mobile Phase B: Dichloromethane (DCM) (Polarity modifier). Note: DCM is preferred over EtOAc for SF5 compounds due to better solubility matching.

Procedure:

-

Column Packing: Pack the column using 100% Hexane.

-

Loading: Dissolve crude oil in minimum DCM (1-2 mL). Load carefully.

-

Gradient Elution:

-

0 - 5 min: 100% Hexane (Elutes non-polar hydrocarbons/halides).

-

5 - 15 min: 0% → 10% DCM (Watch for the "SF5-front").

-

15 - 30 min: 10% → 30% DCM (Target Ketone typically elutes here).

-

30+ min: Flush with 50% DCM to remove polar byproducts.

-

-

Detection: UV at 254 nm. Tip: SF5 groups do not quench fluorescence significantly, but the aromatic ring will.

Protocol B: 19F NMR Diagnostic Check

Target: Verification of SF5 integrity and purity.

Data Interpretation Table:

| Signal Type | Chemical Shift (ppm, approx.) | Multiplicity | Integral | Assignment |

| Axial Fluorine | +80 to +88 ppm | Quintet ( | 1F | The single F atom on the SF5 axis. |

| Equatorial Fluorines | +60 to +65 ppm | Doublet ( | 4F | The four F atoms in the square plane. |

| Impurity (SF5-Cl/Br) | Shifts often downfield by 2-5 ppm | Doublet/Quintet | - | Unreacted starting material. |

| Impurity (Ar-CF3) | -63 ppm | Singlet | - | Common contaminant if CF3 reagents used. |

Visualization of SF5 Topology: The SF5 group is octahedral.[1] The "Axial" fluorine is unique, while the four "Equatorial" fluorines are equivalent, splitting the axial signal into a quintet.

Figure 2: The characteristic AB4 spin system of the pentafluorosulfanyl group.

Part 4: References & Authority

The protocols above are synthesized from standard fluorine chemistry practices and specific literature regarding SF5 synthesis.

-

Photocatalytic Synthesis & Isolation:

-

Title: Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6

-

Source: ChemRxiv (2025)[1]

-

Relevance: Describes the synthesis of

-SF5 ketones and their purification via flash chromatography using Hexane/EtOAc gradients. -

URL:

-

-

General SF5 Properties & Chromatography:

-

Synthesis of SF5-Aromatics (Umemoto/Beier Methods):

-

Title: Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution[6]

-

Source: Journal of Organic Chemistry (ACS)

-

Relevance: Provides melting points and workup procedures for nitro-SF5 benzenes, applicable to ketone derivatives.

-

URL:

-

-

Chromatographic Lipophilicity Analysis:

-

Title: HPLC-Based Measurements of Various Lipophilicity Parameters[7]

-

Source: Chromatography Online

-

Relevance: Explains the behavior of highly lipophilic fluorinated compounds on C18 columns.

-

URL:

-

Sources

Technical Support Center: 3'-(Pentafluorosulfanyl)acetophenone

Executive Summary: The "Super-Trifluoromethyl" Challenge

Welcome to the technical support hub for 3'-(pentafluorosulfanyl)acetophenone . If you are accessing this guide, you are likely encountering precipitation in aqueous buffers, inconsistent assay data, or difficulties in preparing high-concentration stock solutions.

These issues are not due to operator error but are intrinsic to the pentafluorosulfanyl (

This guide provides a mechanistic understanding of these challenges and validated protocols to overcome them.

Technical Deep Dive: The Physicochemical Root Cause

To solve the solubility issue, one must understand the molecular driver: the

Many researchers assume that because the

Comparative Physicochemical Data

The following table illustrates why your standard protocols for trifluoromethyl (

| Property | 3'-( | 3'-( | Impact on Solubility |

| Geometry | Tetrahedral | Octahedral | |

| Steric Volume | ~40 | ~93 | Higher volume requires larger cavities in the solvent network. |

| LogP (Lipophilicity) | ~2.6 | ~3.2 - 3.4 | The |

| Water Solubility | Moderate (mg/L range) | Poor (<100 mg/L) | High risk of "crash-out" in aqueous buffers. |

| Hammett Constant ( | 0.54 | 0.68 | Strong electron withdrawal, but does not aid aqueous solubility. |

Key Insight: The

Troubleshooting Hub (Q&A)

Issue 1: Stock Solution Preparation

Q: I usually make 100 mM stocks in Ethanol. Why is this failing or precipitating over time?

A: While ethanol is a common solvent, it is a protic solvent with hydrogen-bond donating capacity. 3'-(pentafluorosulfanyl)acetophenone is highly hydrophobic.

-

The Fix: Switch to Anhydrous DMSO (Dimethyl Sulfoxide) .

-

Why: DMSO is a polar aprotic solvent that interacts effectively with the dipole of the acetophenone while accommodating the lipophilic

tail. -

Recommendation: Prepare stock solutions at 10 mM to 50 mM in anhydrous DMSO. Store in glass vials (avoid polystyrene which can leach due to DMSO/lipophilic compound interaction) at -20°C.

Issue 2: Precipitation in Cell Culture Media

Q: My compound crashes out when I dilute my DMSO stock directly into the assay buffer (PBS/Media).

A: This is a classic "Solvent Shock" phenomenon. You are introducing a highly lipophilic molecule dissolved in DMSO into a high-dielectric aqueous environment. The water molecules instantly form a cage around the hydrophobic

-

The Fix: Use the Intermediate Dilution Method (Protocol below) and ensure your final DMSO concentration is < 0.5% if possible, though < 1% is standard.

-

Critical Note: Do not serial dilute in 100% aqueous buffer. Perform serial dilutions in 100% DMSO first, then transfer to the aqueous phase.

Issue 3: In Vivo Formulation

Q: Saline injections are blocking the syringe. How do I formulate this for animal studies?

A: 3'-(pentafluorosulfanyl)acetophenone is practically insoluble in saline.

-

The Fix: You require a solubilizing excipient.

-

Validated Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline (added last).

-

Alternative: Hydroxypropyl-

-cyclodextrin (HP-

Validated Protocols

Protocol A: The "Step-Down" Solubilization for Assays

Use this protocol to prevent precipitation in enzymatic or cell-based assays.

-

Stock Prep: Dissolve 3'-(pentafluorosulfanyl)acetophenone in 100% Anhydrous DMSO to reach 10 mM . Vortex for 30 seconds.

-

Serial Dilution (The "Golden Rule"): Perform all serial dilutions in DMSO , not in water.

-

Example: Dilute 10 mM stock 1:3 in DMSO to get 3.3 mM, then 1.1 mM, etc.

-

-

Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into an intermediate solvent like PEG400 or Ethanol before hitting the water. This reduces the polarity shock.

-

Final Addition: Spike the DMSO/Compound mix into the rapidly stirring assay buffer.

-

Target: Final DMSO concentration should be 0.5% - 1.0% .

-

-

Validation: Measure Absorbance at 600nm (OD600). If OD > 0.05, micro-precipitation has occurred.

Protocol B: Visualizing the Solubility Decision Tree

Figure 1: Decision tree for solvent and vehicle selection based on experimental application. Note the critical requirement for DMSO serial dilutions for in vitro work.

Mechanism of Action: The SF5 Steric Shield

To understand why this compound is so resistant to solvation in water, we must visualize the

Figure 2: The physicochemical impact of the SF5 moiety. The high lipophilicity directly correlates to the solubility challenges addressed in this guide.

References

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).[1][2][4][5] Rowan Scientific. Retrieved from [Link]

- Savoie, P. R., & Welch, J. T. (2015).

-

Tittlemier, S. A., et al. (2002). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Chemosphere. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2012).[5] Discovery of practical production processes for arylsulfur pentafluorides. Beilstein Journals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

overcoming steric hindrance of the meta-SF5 group

Ticket ID: #SF5-META-001 Status: Open Subject: Overcoming Steric & Electronic Hurdles in meta-SF5 Arene Functionalization

User Guide Overview

Welcome to the SF5 Technical Support Center. You are likely here because the pentafluorosulfanyl (SF₅) group—often called the "super-trifluoromethyl"—is disrupting your standard synthetic workflows.

While the SF₅ group is chemically robust, its steric volume (

This guide provides troubleshooting workflows to bypass these specific steric barriers.

Module 1: Cross-Coupling Troubleshooting

Issue: Suzuki-Miyaura or Buchwald-Hartwig coupling yields are <20% when the halogen is ortho to the SF₅ group.

Root Cause Analysis

The SF₅ group imposes a high local steric penalty.[2] Standard ligands (e.g., PPh₃, dppf) form palladium complexes with cone angles that are too small to force the active species into the crowded environment next to the SF₅ group. Furthermore, the strong electron-withdrawing nature (

Solution Protocol: The "Dialkylbiaryl" Switch

You must switch to bulky, electron-rich phosphine ligands (Buchwald ligands) that promote the formation of monoligated Pd(0) species.

Recommended System:

-

Precatalyst: Pd(OAc)₂ or Pd-G4 precatalysts.[2]

-

Ligand: SPhos or RuPhos .[2]

-

Why? SPhos has a large structural bulk that enforces a 1:1 Pd:Ligand ratio, creating an open coordination site that allows the bulky SF₅-substrate to approach the metal center.

-

-

Base: K₃PO₄ (anhydrous) or Cs₂CO₃.[2]

Experimental Workflow (Suzuki Coupling):

-

Charge: Aryl halide (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (3.0 equiv).[2]

-

Purge: Evacuate and backfill with Argon (x3).[2]

-

Solvent: Add degassed Toluene/H₂O (10:1) to reach 0.2 M concentration.

-

Heat: 80–100 °C for 12–24 h.

-

Note: If conversion is low, switch to XPhos (for chlorides) or BrettPhos (for amination).[2]

Module 2: Regioselective C-H Functionalization

Issue: Attempts to lithiate 3-SF₅-arenes result in complex mixtures or decomposition (benzyne formation).

Root Cause Analysis

The SF₅ group is a powerful ortho-director due to the acidity of the adjacent protons (inductive effect). However, standard bases like n-BuLi are nucleophilic and will attack the sulfur center or cause defluorination/decomposition before deprotonation occurs.[2] Furthermore, the "meta" placement often leaves two ortho sites: one sterically crowded (C2) and one less crowded (C4), leading to selectivity issues.[2]

Solution Protocol: The LTMP Low-Temp Route

Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is a non-nucleophilic, bulky base that avoids attacking the SF₅ group and operates under kinetic control.[2]

Experimental Workflow (Ortho-Lithiation):

-

Preparation of LiTMP: Add n-BuLi (2.5 M, 1.1 equiv) to a solution of TMP (1.1 equiv) in THF at -78 °C. Warm to 0 °C for 30 min, then cool back to -78 °C.

-

Substrate Addition: Add the meta-SF₅-arene (1.0 equiv) dropwise at -78 °C .

-

Incubation: Stir for 1 hour at -78 °C. Do not warm up yet.

-

Quench: Add the electrophile (e.g., I₂, DMF, alkyl halide) at -78 °C.

-

Warm: Allow to warm to room temperature slowly over 12 hours.

Visualizing the Pathway:

Module 3: Physicochemical Data & Comparison

FAQ: Why can't I just treat SF₅ like a CF₃ group?

Answer: While electronically similar, they are sterically distinct.[2] The SF₅ group is rigid and octahedral, creating a "wall" that CF₃ (tetrahedral, rotating) does not.[2]

Comparative Data Table:

| Property | CF₃ (Trifluoromethyl) | SF₅ (Pentafluorosulfanyl) | t-Butyl | Impact on Meta-Functionalization |

| Geometry | Tetrahedral | Octahedral | Tetrahedral | SF₅ blocks ortho attack more effectively. |

| Volume (ų) | 34.6 | 55.4 | 76.9 | Requires larger ligand cone angles.[2] |

| Hammett ( | 0.54 | 0.68 | -0.20 | SF₅ is more electron-withdrawing; deactivates EAS.[2] |

| Lipophilicity ( | 0.88 | 1.51 | 1.98 | SF₅ products are harder to crystallize; use reverse phase if needed.[2] |

Module 4: S_NAr Alternative Strategy

Issue: Metal-catalyzed coupling is failing completely due to the "ortho-effect" of the meta-SF₅.

Solution Protocol: The Nucleophilic Substitution Bypass

If you cannot couple next to the SF₅ group using Pd-catalysis, utilize the electron-withdrawing power of SF₅ to perform S_NAr (Nucleophilic Aromatic Substitution).

If you have a nitro group or a halogen ortho or para to the SF₅:

-

Substrate: o-Nitro-SF₅-benzene or p-Nitro-SF₅-benzene.[2]

-

Nucleophile: Alkoxides, Thiolates, or Amines.[2]

-

Condition: The SF₅ group activates the ring so strongly that you can displace the nitro group (or halogen) under mild conditions, often without a metal catalyst.[2]

-

Reagent: NaOMe / MeOH or R-SH / K₂CO₃ / DMF.[2]

-

Temp: Room Temperature to 60 °C.

-

Visualizing the S_NAr Advantage:

References

-

Savoie, P. R., & Welch, J. T. (2015).[2] Pentafluorosulfanyl Group: A New Tool in the Medicinal Chemist’s Toolbox.[2] Chemical Reviews.[2] [Link]

-

Smathers, R. L., & Leazer, J. L. (2016).[2] Ortho-Lithiation of Pentafluorosulfanylbenzenes: A General Route to 1,2-Functionalized Aryl Pentafluorosulfur Compounds.[7] Journal of Organic Chemistry.[2] [Link]

-

Altnehöfer, M., et al. (2019).[2][3] Synthesis and Properties of SF5-Containing Compounds. Chemical Society Reviews.[2] [Link]

-

Beier, P., et al. (2011).[2][8] Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes.[2][8][9] Organic Letters.[8] [Link]